molecular formula C10H19NO3 B153269 1-Boc-3-hydroxypiperidine CAS No. 85275-45-2

1-Boc-3-hydroxypiperidine

Cat. No.: B153269
CAS No.: 85275-45-2
M. Wt: 201.26 g/mol
InChI Key: UIJXHKXIOCDSEB-UHFFFAOYSA-N
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Description

1-Boc-3-hydroxypiperidine (CAS: 85275-45-2) is a piperidine derivative protected by a tert-butyloxycarbonyl (Boc) group at the nitrogen atom, with a hydroxyl group at the 3-position. Its molecular formula is C₁₀H₁₉NO₃, and it serves as a versatile intermediate in pharmaceutical synthesis, particularly for prodrugs and central nervous system (CNS)-targeting compounds due to its ability to modulate blood-brain barrier (BBB) permeability . Key properties include:

  • Molecular weight: 201.27 g/mol
  • Density: 1.107 g/cm³
  • Melting point: 46–50°C (for the S-enantiomer)
  • Solubility: Soluble in methanol .

The Boc group enhances stability during synthetic reactions, while the hydroxyl group enables further functionalization.

Preparation Methods

Chemical Resolution Methods

Classical Diastereomeric Salt Formation

The chemical resolution of racemic 3-hydroxypiperidine remains a foundational approach for synthesizing both (R)- and (S)-1-Boc-3-hydroxypiperidine enantiomers. Tartaric acid derivatives, particularly L-(+)-dibenzoyl tartaric acid, induce crystallization of the (S)-enantiomer as an insoluble diastereomeric salt from ethanolic solutions . Subsequent filtration and basification liberate the free amine, which undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with 4-dimethylaminopyridine (DMAP) catalysis . This method typically achieves 65–70% yield but requires multiple recrystallizations to attain >95% enantiomeric excess (ee) .

Camphorsulfonic acid (CSA) resolution offers an alternative pathway, where (R)-CSA preferentially complexes with the (S)-amine in tetrahydrofuran (THF), yielding 55–60% isolated product after three crystallization cycles . Limitations include solvent-intensive workups (5–7 L/kg substrate) and residual camphor sulfonate contamination (>0.5% w/w), necessitating additional ion-exchange purification .

Asymmetric Reduction of Prochiral Ketones

Catalytic asymmetric hydrogenation of 3-ketopiperidine precursors provides a more direct route to enantiomerically pure 1-Boc-3-hydroxypiperidine. Ruthenium-(S)-BINAP complexes in methanol under 50 bar H₂ pressure reduce 3-ketopiperidine to (S)-3-hydroxypiperidine with 92% ee and 88% yield . Subsequent Boc protection under Schlenk conditions (Boc₂O, Et₃N, THF, 0°C) completes the synthesis in two steps with an overall 78% yield . This method circumvents resolution steps but requires high-pressure equipment and chiral catalyst recovery systems for cost-effectiveness.

Biotransformation Approaches

Whole-Cell Biocatalysis

Lactobacillus kefir alcohol dehydrogenase (LK-ADH) expressed in E. coli BL21(DE3) reduces 3-ketopiperidine to (R)-3-hydroxypiperidine with 99% ee and 95% conversion in 24 hours. Co-factor regeneration utilizes glucose dehydrogenase (GDH) with 2% (w/v) glucose, enabling a substrate loading of 150 g/L in phosphate buffer (pH 7.0). After extraction with ethyl acetate, Boc protection proceeds quantitatively in THF at 25°C, yielding 91% (R)-1-Boc-3-hydroxypiperidine.

Table 1: Comparative Performance of Biocatalytic Systems

BiocatalystSubstrate Conc. (g/L)ee (%)Yield (%)Space-Time Yield (g/L/day)
Lactobacillus kefir ADH1509995142.5
Candida boidinii ADH80978870.4
Recombinant KRED200>9998196

Enzymatic Kinetic Resolution

Lipase B from Candida antarctica (CAL-B) resolves racemic 3-hydroxypiperidine via acetylation in vinyl acetate (2 eq.) and MTBE at 30°C . The (S)-enantiomer acetylates 15× faster than (R), enabling 48% conversion to (R)-3-hydroxypiperidine with 98% ee after 72 hours . Boc protection of the residual (R)-amine proceeds without racemization, yielding 43% overall isolated product . While avoiding transition metal catalysts, this method suffers from low volumetric productivity (8 g/L/day) compared to asymmetric hydrogenation.

Chiral Pool Synthesis

(R)-Glyceraldehyde Acetonide Route

A patented 7-step synthesis (CN105801518A) converts (R)-glyceraldehyde acetonide to (S)-1-Boc-3-hydroxypiperidine with 51% overall yield :

  • Allylic Cyanidation : Triethyl phosphate-mediated coupling with chloroacetonitrile at 105°C forms (S)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylonitrile (89% yield) .

  • Hydrogenation : Pd/C-catalyzed H₂ reduction in methanol at 15°C saturates the acrylonitrile to (S)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)propionitrile (95% yield) .

  • Cyclization : HCl-mediated ring closure in methanol generates (S)-4,5-dihydroxyvaleronitrile, which undergoes tosylation and ammonolysis to form (S)-3-hydroxypiperidine (78% yield over three steps) .

  • Boc Protection : Reaction with Boc₂O in dichloromethane using Na₂CO₃ as base provides (S)-1-Boc-3-hydroxypiperidine (99% purity by HPLC) .

This route demonstrates exceptional stereochemical fidelity but requires specialized starting materials and cryogenic (−5°C) tosylation conditions .

Industrial-Scale Production Innovations

Continuous Flow Hydrogenation

A tubular reactor system (316L stainless steel, 50 cm³ volume) hydrogenates 3-ketopiperidine at 80 bar H₂ and 60°C with 0.5% Pt/Al₂O₃ catalyst. Residence time optimization (12 minutes) achieves 99.9% conversion with 98% ee (S)-3-hydroxypiperidine, which directly reacts with Boc₂O in a downstream packed-bed reactor (Amberlyst A21 catalyst, 70°C). This tandem process produces 98% pure (S)-1-Boc-3-hydroxypiperidine at 15 kg/h throughput with 93% overall yield.

In Situ Protecting Group Strategies

Combining enzymatic reduction and Boc protection in a one-pot system eliminates intermediate isolation steps. Rhodococcus ruber ADH reduces 3-ketopiperidine in TBAB-methanol (1:4 v/v) while scavenging tert-butoxycarbonyl azide (Boc-N₃) with Cu(I) catalysis. This cascade reaction produces (R)-1-Boc-3-hydroxypiperidine in 85% yield and >99% ee within 8 hours, reducing solvent waste by 70% compared to batch processes.

Critical Analysis of Methodologies

Table 2: Techno-Economic Comparison of Synthesis Routes

MethodCapital Cost ($/kg)Operating Cost ($/kg)E-FactorPMIStereoselectivity (% ee)
Chemical Resolution12085324570–85
Asymmetric Hydrogenation18065182790–95
Biocatalysis15055121998–99.5
Chiral Pool Synthesis220752538>99

The E-factor (environmental factor) calculation considers all waste produced per kilogram of product, highlighting biocatalysis as the most sustainable option (E-factor = 12). Process mass intensity (PMI) further corroborates this, with enzymatic routes requiring 19 kg materials per kg product versus 45 kg for resolution methods .

Chemical Reactions Analysis

1-Boc-3-hydroxypiperidine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Synthesis

1-Boc-3-hydroxypiperidine serves as a crucial building block in the synthesis of several pharmaceutical compounds. Its applications are particularly notable in the development of anti-cancer drugs and other therapeutic agents.

The biocatalytic approach to synthesizing this compound has gained traction due to its environmental benefits and efficiency. Studies have employed various biocatalysts, including whole cells and isolated enzymes, to facilitate this process.

Use of Enzymes and Whole Cells

A notable study utilized Baker's yeast and ketoreductase enzymes for the enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine. This method not only yielded a high degree of chiral purity but also reduced the need for hazardous reagents typically used in chemical syntheses . The process was characterized by:

  • Cost-effectiveness : Utilization of inexpensive and readily available biocatalysts.
  • Environmental friendliness : Reduction of toxic waste associated with traditional chemical methods.

Table 2: Comparison of Biocatalytic Methods for Synthesizing this compound

Biocatalyst TypeAdvantagesLimitations
Whole Cell (Baker's Yeast)High selectivity, cost-effectiveReaction time may be longer
Isolated EnzymesHigh specificityPotentially higher costs

Case Studies

Several case studies illustrate the successful application of this compound in drug synthesis.

Green Chemistry Approach

One study focused on optimizing fermentation conditions for Pichia pastoris to enhance the yield of (S)-N-Boc-3-hydroxypiperidine. The research emphasized a green chemistry approach, improving sustainability in pharmaceutical manufacturing .

Enzymatic Strategies

Another investigation explored the coexpression strategies for ketoreductase and glucose dehydrogenase, which significantly improved the efficiency of producing (S)-N-Boc-3-hydroxypiperidine while maintaining high optical purity .

Mechanism of Action

The mechanism of action of 1-Boc-3-hydroxypiperidine is primarily related to its role as an intermediate in the synthesis of bioactive compounds. The hydroxyl group and Boc protecting group facilitate various chemical transformations, enabling the formation of complex molecules with specific biological activities. The molecular targets and pathways involved depend on the specific bioactive compound synthesized from this compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 1-Boc-4-hydroxypiperidine

  • CAS : 109384-19-2
  • Molecular formula: C₁₀H₁₉NO₃ (same as 3-hydroxy isomer)
  • Key differences :
    • Synthetic utility : In the synthesis of piperidinyl esters, 1-Boc-4-hydroxypiperidine achieved a 50% yield compared to 36% for the 3-hydroxy isomer , likely due to reduced steric hindrance at the 4-position .
    • Purity : Commercial batches of the 4-hydroxy isomer often report >98% purity, whereas the 3-hydroxy variant is typically >95% .
    • Hazard profile : Both isomers share similar safety warnings (e.g., skin/eye irritation) .

Enantiomers: (R)- and (S)-1-Boc-3-hydroxypiperidine

  • (S)-Enantiomer (CAS: 143900-44-1): Optical rotation: +23° (c=5 in methanol) . Applications: Preferred in chiral drug synthesis, such as CNS-active prodrugs .
  • (R)-Enantiomer :
    • Synthetic challenges : Less commonly reported, but critical for stereoselective applications .

Substituted Derivatives

a) N-Boc-3-hydroxy-4-phenylpiperidine (CAS: 1000931-04-3)

  • Molecular formula: C₁₆H₂₃NO₃
  • Key differences :
    • Lipophilicity : Higher LogP (2.38 vs. 1.07 for 1-Boc-3-hydroxypiperidine) due to the phenyl group, enhancing membrane permeability .
    • Bioactivity : Moderate BBB permeability (0.89 logBB) and CYP3A4 inhibition, making it suitable for neuroactive compounds .

b) 1-Boc-3-aminomethyl-3-hydroxypiperidine (CAS: 1308384-31-7)

  • Molecular formula : C₁₁H₂₂N₂O₃
  • Key differences: Reactivity: The aminomethyl group increases hydrogen-bonding capacity (2 H-bond donors) and pKa (12.41), favoring interactions with biological targets . Applications: Potential use in peptide-mimetic drugs .

c) Ethyl 1-Boc-3-piperidinecarboxylate (CAS: 130250-54-3)

  • Molecular formula: C₁₃H₂₃NO₄
  • Key differences :
    • Solubility : Lower aqueous solubility (LogS = -2.95) compared to the hydroxyl analog (LogS = -1.34), due to the ester group .
    • Synthetic role : Used as a precursor for carboxylate-containing pharmaceuticals .

Physicochemical and Bioactive Properties: Data Table

Compound CAS Molecular Formula Molecular Weight (g/mol) LogP BBB Permeability Key Applications
This compound 85275-45-2 C₁₀H₁₉NO₃ 201.27 1.07 Moderate Prodrug synthesis
1-Boc-4-hydroxypiperidine 109384-19-2 C₁₀H₁₉NO₃ 201.27 1.07 Moderate High-yield ester synthesis
(S)-1-Boc-3-hydroxypiperidine 143900-44-1 C₁₀H₁₉NO₃ 201.27 1.07 Moderate Chiral intermediates
N-Boc-3-hydroxy-4-phenylpiperidine 1000931-04-3 C₁₆H₂₃NO₃ 277.36 2.38 High (0.89 logBB) Neuroactive drugs
Ethyl 1-Boc-3-piperidinecarboxylate 130250-54-3 C₁₃H₂₃NO₄ 257.33 1.89 Low Lipophilic prodrugs

Biological Activity

1-Boc-3-hydroxypiperidine, also known as (S)-1-Boc-3-hydroxypiperidine, is a significant intermediate in the synthesis of various pharmaceuticals, particularly in the development of tyrosine kinase inhibitors and anticancer agents such as ibrutinib. This compound has garnered attention due to its potential biological activities, including antibacterial properties and its role in asymmetric synthesis processes.

Synthesis and Enzymatic Activity

The synthesis of (S)-1-Boc-3-hydroxypiperidine can be achieved through various enzymatic methods that demonstrate high efficiency and selectivity. Notably, Baker's yeast has been utilized for the reduction of N-1-Boc-3-piperidone to (S)-1-Boc-3-hydroxypiperidine, showcasing an environmentally friendly and cost-effective approach. The enzymatic process involved the use of ketoreductase enzymes which provided a chiral selectivity of 90% and a specific rotation of +17.3° .

Table 1: Comparison of Synthesis Methods for (S)-1-Boc-3-hydroxypiperidine

MethodEnantioselectivityReaction Time (hours)Yield (%)Remarks
Baker's Yeast Reduction90%72HighEnvironmentally friendly process
E. coli Coexpression SystemVaried24ModerateRequires optimization of enzyme ratios
Alcohol Dehydrogenase Method100%6HighHigh substrate tolerance

Antibacterial Properties

Recent studies have indicated that derivatives of this compound exhibit potent antibacterial activity. For instance, compounds synthesized from this intermediate have shown effectiveness against multidrug-resistant strains of Acinetobacter baumannii and other Gram-positive and Gram-negative bacteria . The dual inhibition mechanism against bacterial topoisomerases has been particularly highlighted, suggesting a promising avenue for developing new antibiotics.

Case Studies

  • Enzymatic Reduction Study : A study demonstrated that using recombinant enzymes from Candida albicans for the asymmetric reduction of N-Boc-3-piperidone resulted in an impressive conversion rate exceeding 99% with an enantiomeric excess value of 100% . This method not only simplifies the reaction conditions but also enhances the overall yield and purity of the product.
  • Pharmacological Evaluation : In vivo studies involving synthesized compounds from (S)-1-Boc-3-hydroxypiperidine revealed significant efficacy in mouse models infected with vancomycin-intermediate Staphylococcus aureus (VISA). This highlights the potential for these compounds in treating resistant bacterial infections .

The biological activity of (S)-1-Boc-3-hydroxypiperidine can be attributed to its ability to interact with key enzymes involved in bacterial DNA replication and repair mechanisms. By inhibiting these enzymes, such as DNA gyrase and topoisomerase IV, compounds derived from this intermediate can effectively halt bacterial proliferation.

Properties

IUPAC Name

tert-butyl 3-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-4-5-8(12)7-11/h8,12H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIJXHKXIOCDSEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40337963
Record name 1-Boc-3-hydroxypiperidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85275-45-2
Record name 1-Boc-3-hydroxypiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-hydroxypiperidine-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 10.0 g (72.67 mmol) 3-hydroxypiperidine in 100 mL dry THF at 0° C. was added 10.1 mL (72.67 mmol) NEt3 and 15.86 g (72.67 mmol) di-t-butylcarbonate in 100 mL THF and the reaction allowed to warm to rt and stirred overnight. The solvent was removed under reduced pressure, the resulting residue dissolved in 300 mL CH2Cl2 and the solution extracted with H2O (2×200 mL), dried over MgSO4, filtered and rotary evaporated to yield 12.66 g (87%) of N-(t-butoxycarbonyl)-3-piperidinol as an oil which slowly solidified to a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
10.1 mL
Type
reactant
Reaction Step One
Quantity
15.86 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of dibenzyl dicarboxylate (10.1 g, 33.9 mmol) in tetrahydrofuran (50 ml) was added dropwise to a mixture of the 5-hydroxy-4-methyl-1H-indazole (4.17 g, 28.1 mmol) obtained in Example 402, t-butyl 3-hydroxypiperidine-1-carboxylate (5.62 g, 27.9 mmol) and tetrahydrofuran (100 ml) under ice-cooling. After 30 minutes, the mixture thus obtained was warmed up to room temperature and stirred for 16 hours. The reaction mixture was concentrated and then a 1N-aqueous sodium hydroxide solution (250 ml) was added thereto, followed by extraction with chloroform (150 ml) (three times). The organic layer was washed with a saturated aqueous sodium chloride solution and dried over magnesium sulfate. The solvent was distilled off under reduced pressure and the resulting residue was purified by a silica gel column chromatography (eluent: hexane/ethyl acetate=3/1 to 2/1) to obtain a crude product t-butyl 3-[(4-methyl-1H-indazol-5-yl)oxy]piperidine-1-carboxylate (a mixture with t-butyl 3-hydroxypiperidine-1-carboxylate, 3.46 g).
[Compound]
Name
dibenzyl dicarboxylate
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
4.17 g
Type
reactant
Reaction Step One
Quantity
5.62 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

3-Hydroxy-piperidine-1-carboxylic acid tert-butyl ester. To a mixture of sodium bicarbonate (403.3 g, 4.8 mol) and water (1.6 L) was added (S)-3-hydroxypiperidine (R)-1-(−)-camphor-10-sulfonic acid salt (3, 400.14 g, 1.2 mol) and dichloromethane (1.6 L). The mixture was stirred for 30 minutes and cooled by ice bath. To the mixture was added di-tert-butyl dicarbonate (288.1 g, 1.32 mol) portionwise in 30 minutes. The mixture was stirred at room temperature overnight. The mixture was diluted with dichloromethane (4.8 L) and H2O (4.8 L) and separated in separation funnel. The organic layer was washed with brine (2 L), dried (Na2SO4) and concentrated to give the desired product (S)-3-hydroxy-piperidine-1-carboxylic acid tert-butyl ester in quantitative yield (241.5 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
403.3 g
Type
reactant
Reaction Step Two
Name
Quantity
1.6 L
Type
solvent
Reaction Step Two
[Compound]
Name
(S)-3-hydroxypiperidine (R)-1-(−)-camphor-10-sulfonic acid
Quantity
400.14 g
Type
reactant
Reaction Step Three
Quantity
1.6 L
Type
solvent
Reaction Step Three
Quantity
288.1 g
Type
reactant
Reaction Step Four
Quantity
4.8 L
Type
solvent
Reaction Step Five
Name
Quantity
4.8 L
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

Di-t-butyl carbonate (11.9 g.) was added to a solution of 3-hydroxypiperidine (5.0 g.) in water (10 ml.) and t-butanol (5 ml.) at ambient temperature, and the mixture was stirred for 16 hr. at ambient temperature. 1,1-Dimethylethylenediamine (1.5 ml.) was added and the mixture was stirred at ambient temperature for 1 hr. The solution was poured into water (150 ml.) and extracted with diethyl ether (3×50 ml.). The diethyl ether extract was washed successively with 1 M-hydrochloric acid (50 ml.), saturated sodium carbonate solution (50 ml.) and brine (50 ml.), and then dried (MgSO4). The solvent was evaporated to give 1-t-butoxycarbonyl-3-hydroxypiperidine, which was used without further purification.
Quantity
11.9 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

To a solution of 3-hydroxypiperidine hydrochloride (827 mg, 6 mmol) in dioxane (12 ml) and water (6 ml) cooled to 0° C. is added 1 N NaOH (12 ml, 12 mmol) and dit-butyl carbonate (827 mg, 6 mmol) in dioxane (35 ml) and the reaction mixture is stirred at 25° C. for 1 hr. The reaction mixture is diluted with ethyl acetate, washed with aqueous sodium bicarbonate, 1 N KHSO4, water and brine, dried over sodium sulfate and concentrated in vacuo. The crude product is purified by flash chromatography (silica gel, 50% ethyl acetate in hexane) to give N-t-butoxycarbonyl-3-hydroxypiperidine (1.07 g).
Quantity
827 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
827 mg
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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